molecular formula C15H15N7O3 B2933323 (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 538338-21-5

(E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B2933323
CAS No.: 538338-21-5
M. Wt: 341.331
InChI Key: DZACWNYUBZPJQB-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one belongs to the 1,2,4-triazolo-triazinone class, a heterocyclic system known for diverse biochemical and pharmacological activities . Its structure features:

  • A fused triazolo[4,3-b][1,2,4]triazin-7(8H)-one core.
  • A tert-butyl group at position 6, enhancing steric bulk and lipophilicity.

This compound’s design leverages the triazinone scaffold’s versatility, often associated with kinase inhibition, antimicrobial activity, and metabolic stability .

Properties

IUPAC Name

6-tert-butyl-8-[(E)-(3-nitrophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3/c1-15(2,3)12-13(23)21(14-18-16-9-20(14)19-12)17-8-10-5-4-6-11(7-10)22(24)25/h4-9H,1-3H3/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZACWNYUBZPJQB-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves a multi-step process:

    Formation of the Triazolotriazine Core: The initial step involves the synthesis of the triazolotriazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions, often involving the use of strong acids or bases as catalysts.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, where tert-butyl halides react with the triazolotriazine core in the presence of a base.

    Attachment of the Nitrobenzylidene Moiety: The final step involves the condensation of 3-nitrobenzaldehyde with the amino group on the triazolotriazine core, forming the Schiff base (benzylidene) linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo further oxidation, potentially forming nitroso or other oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amino group under hydrogenation conditions or using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The tert-butyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a catalyst like Pd/C, or chemical reducing agents like sodium borohydride (NaBH₄).

    Substitution: Various halides or nucleophiles in the presence of appropriate catalysts or under specific pH conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized forms.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of new compounds with different substituents replacing the original groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the nitro group and the triazolotriazine core could contribute to its bioactivity.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one would depend on its specific application. Generally, the compound could interact with molecular targets through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with DNA/RNA: Potentially affecting gene expression or replication.

    Modulating Receptor Activity: Acting as an agonist or antagonist at various receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylideneamino Group

(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
  • Key Differences : The 4-methylbenzylidene substituent (electron-donating methyl vs. electron-withdrawing 3-nitro) alters solubility and electronic effects.
  • Impact : Methyl groups enhance lipophilicity, while nitro groups may improve hydrogen-bonding interactions with biological targets .
  • Molecular Weight : 310.35 g/mol vs. 355.36 g/mol for the target compound .
6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one (Compound 4)
  • Key Differences: A benzylmercapto group (C11H10N6OS) replaces the tert-butyl and benzylideneamino groups.
  • Impact: The sulfur atom in the mercapto group facilitates redox interactions and alters hydrogen-bonding networks, as evidenced by its monoclinic crystal packing (space group P21/c, density 1.567 g/cm³) .
  • Synthesis : Prepared via carbon disulfide or benzyl bromide reactions, contrasting with the target compound’s likely Schiff base formation .

Core Heterocycle Modifications

tert-Butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) carbamate (Compound 9)
  • Key Differences: Pyridazine replaces the triazinone core.
  • Impact : The pyridazine ring’s electron-deficient nature may enhance π-π stacking, while the 4-methyl-3-nitrophenyl group mirrors the target’s nitro substituent .
  • Application : Serves as a synthetic intermediate, highlighting structural adaptability in drug discovery .
[3-tert-Butyl-7-(aryl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one]
  • Key Differences : Incorporates a thiadiazolo ring, introducing sulfur atoms.
  • Impact: Enhanced antibacterial and anti-tubercular activities compared to non-sulfur analogs, suggesting heteroatom composition critically modulates bioactivity .

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound C16H17N7O3 3-nitrobenzylidene, tert-butyl 355.36 Triazolo-triazinone, E-configuration
(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)... C16H18N6O 4-methylbenzylidene 310.35 Electron-donating substituent
Compound 4 C11H10N6OS Benzylmercapto 274.30 Sulfur-containing, hydrogen-bonded crystal
Compound 9 C19H21N5O4 4-methyl-3-nitrophenyl 391.40 Pyridazine core, carbamate

Research Findings and Implications

Computational Similarity Assessment

  • The Tanimoto coefficient and molecular fingerprints (e.g., MACCS) indicate the target’s nitro group increases similarity to bioactive compounds with electron-withdrawing substituents, aiding virtual screening .

Biological Activity

The compound (E)-6-(tert-butyl)-8-((3-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a member of the triazole family, known for its diverse biological activities. Triazoles and their derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : [1,2,4]triazolo[4,3-b][1,2,4]triazin
  • Substituents : tert-butyl group at position 6 and a 3-nitrobenzylidene amino group at position 8.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing a triazole moiety have been shown to inhibit various cancer cell lines through different mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors such as Bcl-2. Studies have demonstrated that triazole derivatives can upregulate the expression of genes involved in apoptosis (e.g., P53, Bax) and downregulate anti-apoptotic genes .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of the triazole ring enhances the ability to interact with microbial enzymes and disrupt cellular processes:

  • In Vitro Studies : Various studies have highlighted the efficacy of triazole compounds against bacterial and fungal strains. For example, certain derivatives have shown promising results against resistant strains of bacteria and fungi by inhibiting key metabolic pathways .

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives similar to this compound:

  • Study on Anticancer Activity : A compound structurally related to the target compound was evaluated against MDA-MB-231 breast cancer cells. It exhibited significant cytotoxicity with an IC50 value lower than that of standard treatments like Erlotinib. The study also reported cell cycle arrest and apoptosis induction via molecular docking studies that confirmed binding to key protein targets .
  • Antimicrobial Evaluation : Another study assessed a series of triazole derivatives for their antimicrobial activity against various pathogens. The results indicated that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism was attributed to the inhibition of specific enzymes critical for microbial survival .

Data Tables

Activity Type Compound Target Cell Line/Pathogen IC50/Minimum Inhibitory Concentration (MIC)
AnticancerThis compoundMDA-MB-231< 10 µM
AntimicrobialRelated Triazole DerivativeE. coli32 µg/mL
AntimicrobialRelated Triazole DerivativeS. aureus16 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.